![molecular formula C16H17ClN4O3S B6495716 N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide CAS No. 1351617-41-8](/img/structure/B6495716.png)

N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

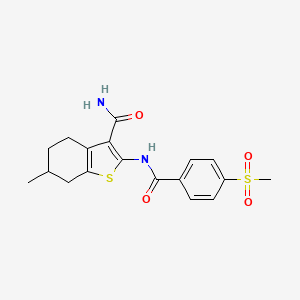

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazolo[5,4-c]pyridine ring, an acetamido group, and a chloromethoxyphenyl group. These groups are common in many bioactive molecules and pharmaceuticals .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized via ring cleavage methodology reactions or remodeling of certain skeletons . For instance, substituted pyridines can be synthesized via the remodeling of (aza)indole/benzofuran skeletons .Applications De Recherche Scientifique

Antimicrobial Applications

Thiazoles and their derivatives have been found to exhibit antimicrobial properties . This suggests that “F6195-0435” could potentially be used in the development of new antimicrobial drugs.

Anticancer Applications

Thiazoles have also been found to have anticancer properties . Therefore, “F6195-0435” could potentially be used in the development of new anticancer drugs.

Anti-Alzheimer’s Applications

Thiazoles have shown potential in the treatment of Alzheimer’s disease . This suggests that “F6195-0435” could be used in the development of drugs for the treatment of Alzheimer’s disease.

Antihypertensive Applications

Thiazoles have been found to have antihypertensive properties . This suggests that “F6195-0435” could potentially be used in the development of new antihypertensive drugs.

Antioxidant Applications

Some thiazole-based compounds have been found to exhibit potent antioxidant activity . This suggests that “F6195-0435” could potentially be used in the development of new antioxidant drugs.

Phosphoinositide 3-Kinase Inhibitor

Thiazolo[5,4-b]pyridine derivatives have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . This suggests that “F6195-0435” could potentially be used in the development of new PI3K inhibitors.

Mécanisme D'action

Target of Action

The primary target of this compound, also known as VU0535565-1 or F6195-0435, is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

This compound acts as a potent inhibitor of PI3K . It binds to the kinase, preventing it from performing its normal function in the cell . This interaction results in the inhibition of the downstream signaling pathways that are normally activated by PI3K, thereby potentially reducing the growth and proliferation of cancer cells .

Biochemical Pathways

The inhibition of PI3K affects several downstream pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting PI3K, this compound can disrupt these pathways, potentially leading to reduced tumor growth and survival .

Result of Action

The result of the action of this compound is the inhibition of PI3K, leading to the disruption of downstream signaling pathways involved in cell survival and proliferation . This can potentially lead to reduced tumor growth and survival .

Propriétés

IUPAC Name |

2-acetamido-N-(5-chloro-2-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3S/c1-9(22)18-15-19-11-5-6-21(8-14(11)25-15)16(23)20-12-7-10(17)3-4-13(12)24-2/h3-4,7H,5-6,8H2,1-2H3,(H,20,23)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBYFEZGBFBHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-(5-chloro-2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6495678.png)

![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)

![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6495698.png)

![N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6495700.png)

![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}acetamide](/img/structure/B6495715.png)

![N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495718.png)

![N-[5-(1-methanesulfonylpiperidine-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495726.png)

![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)